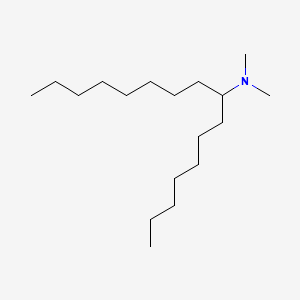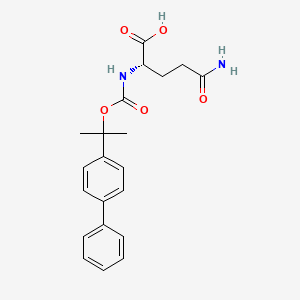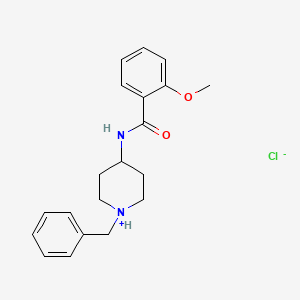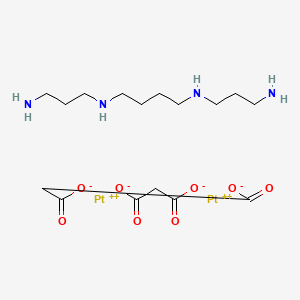
N,N'-bis(3-aminopropyl)butane-1,4-diamine;platinum(2+);propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis(3-aminopropyl)butane-1,4-diamine;platinum(2+);propanedioate is a complex compound that combines a polyamine with a platinum center and a propanedioate ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-aminopropyl)butane-1,4-diamine;platinum(2+);propanedioate typically involves the following steps:
Preparation of N,N’-bis(3-aminopropyl)butane-1,4-diamine: This can be synthesized by reacting 1,4-butanediamine with 3-aminopropylamine under controlled conditions.
Complexation with Platinum: The polyamine is then reacted with a platinum(2+) salt, such as platinum(II) chloride, in the presence of a suitable solvent like water or ethanol.
Addition of Propanedioate: Finally, the propanedioate ligand is introduced to the reaction mixture, forming the desired complex.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(3-aminopropyl)butane-1,4-diamine;platinum(2+);propanedioate can undergo various chemical reactions, including:
Oxidation: The platinum center can be oxidized under certain conditions.
Reduction: The compound can be reduced, particularly the platinum center, using reducing agents like sodium borohydride.
Substitution: Ligands around the platinum center can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various ligands such as phosphines or amines can be used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a higher oxidation state of the platinum complex, while substitution reactions could result in different ligand configurations.
Wissenschaftliche Forschungsanwendungen
N,N’-bis(3-aminopropyl)butane-1,4-diamine;platinum(2+);propanedioate has several scientific research applications:
Medicinal Chemistry: It can be used in the development of platinum-based drugs, which are known for their anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as catalytic activity or electronic characteristics.
Biological Studies: It can be used to study the interactions between metal complexes and biological molecules, providing insights into metalloprotein functions.
Wirkmechanismus
The mechanism of action of N,N’-bis(3-aminopropyl)butane-1,4-diamine;platinum(2+);propanedioate involves its interaction with biological molecules. The platinum center can form coordination bonds with nucleophilic sites on proteins and DNA, potentially disrupting their function. This is particularly relevant in the context of anticancer activity, where the compound can interfere with DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A third-generation platinum drug used in chemotherapy.
Uniqueness
N,N’-bis(3-aminopropyl)butane-1,4-diamine;platinum(2+);propanedioate is unique due to its specific combination of ligands, which can influence its reactivity and interactions with biological molecules. This uniqueness can potentially lead to different therapeutic effects and applications compared to other platinum-based compounds.
Eigenschaften
CAS-Nummer |
187224-64-2 |
|---|---|
Molekularformel |
C16H30N4O8Pt2 |
Molekulargewicht |
796.6 g/mol |
IUPAC-Name |
N,N'-bis(3-aminopropyl)butane-1,4-diamine;platinum(2+);propanedioate |
InChI |
InChI=1S/C10H26N4.2C3H4O4.2Pt/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;2*4-2(5)1-3(6)7;;/h13-14H,1-12H2;2*1H2,(H,4,5)(H,6,7);;/q;;;2*+2/p-4 |
InChI-Schlüssel |
LLUAUFVLLXPPBZ-UHFFFAOYSA-J |
Kanonische SMILES |
C(CCNCCCN)CNCCCN.C(C(=O)[O-])C(=O)[O-].C(C(=O)[O-])C(=O)[O-].[Pt+2].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


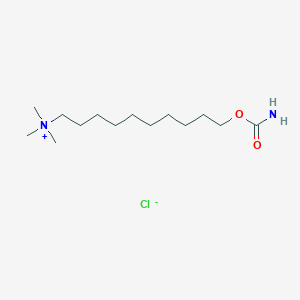
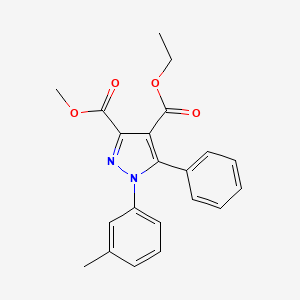
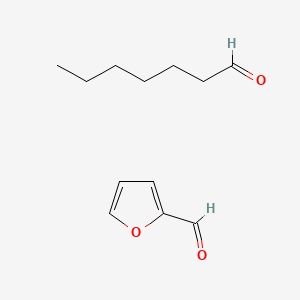
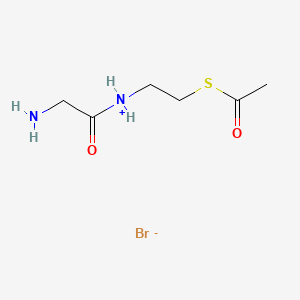
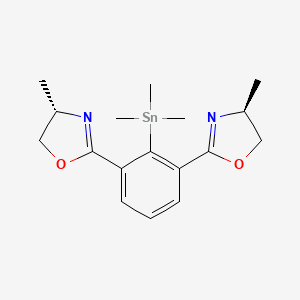
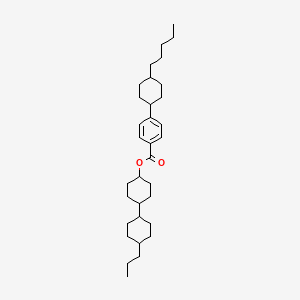

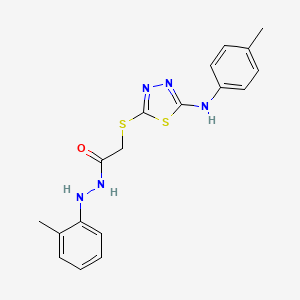
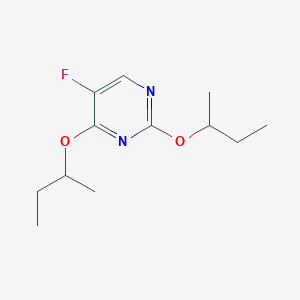
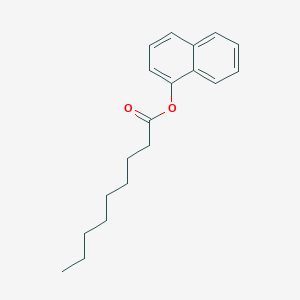
![[1-(4-Chlorophenyl)-2-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)ethyl] acetate;chloride](/img/structure/B13785232.png)
